molecular formula C10H9ClN2 B11903837 3-Chloro-2,6-dimethylquinoxaline

3-Chloro-2,6-dimethylquinoxaline

Cat. No.: B11903837
M. Wt: 192.64 g/mol
InChI Key: OSXHMCWHYOPKTN-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dimethylquinoxaline typically involves the reaction of 2,6-dimethylquinoxaline with a chlorinating agent. One common method is the chlorination of 2,6-dimethylquinoxaline using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:

C8H6N2+Cl2C10H9ClN2+HCl\text{C}_8\text{H}_6\text{N}_2 + \text{Cl}_2 \rightarrow \text{C}_{10}\text{H}_9\text{ClN}_2 + \text{HCl} C8​H6​N2​+Cl2​→C10​H9​ClN2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Green chemistry approaches, such as using less hazardous reagents and solvents, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dimethylquinoxaline undergoes various chemical reactions, including:

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

3-chloro-2,6-dimethylquinoxaline

InChI

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)13-10(11)7(2)12-8/h3-5H,1-2H3

InChI Key

OSXHMCWHYOPKTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1)C)Cl

Origin of Product

United States

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